molecular formula C16H19N3O4 B2689072 2-{[1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine CAS No. 2034398-79-1

2-{[1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine

Cat. No.: B2689072
CAS No.: 2034398-79-1
M. Wt: 317.345
InChI Key: IUDACFQKZWZUCQ-UHFFFAOYSA-N
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Description

2-{[1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine typically involves multiple steps. One common approach is to start with the preparation of 2,5-dimethylfuran-3-carbonyl chloride, which is then reacted with pyrrolidine to form the intermediate 1-(2,5-dimethylfuran-3-carbonyl)pyrrolidine. This intermediate is subsequently reacted with 3-methoxypyrazine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazine ring, to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazine ring.

Scientific Research Applications

2-{[1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole
  • 2-{[1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine

Uniqueness

Compared to similar compounds, this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(2,5-dimethylfuran-3-yl)-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4/c1-10-8-13(11(2)22-10)16(20)19-7-4-12(9-19)23-15-14(21-3)17-5-6-18-15/h5-6,8,12H,4,7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUDACFQKZWZUCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCC(C2)OC3=NC=CN=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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